![molecular formula C20H15F2N3O2S B2996436 4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 2319893-88-2](/img/structure/B2996436.png)

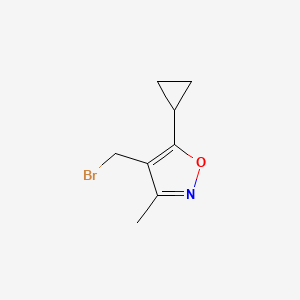

4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Microwave-Assisted Synthesis : The compound is involved in microwave-assisted synthesis of fused heterocycles, indicating its utility in creating complex molecular structures efficiently (Shaaban, 2008).

Biological and Antitumor Activities

- Anticancer Potential : Derivatives of the compound have shown strong activity against various cancers like leukemia and sarcoma, highlighting its potential in cancer research and treatment (Machoń et al., 1987).

- Cytotoxicity Screening : It's also used in the development of compounds for cytotoxicity screening against various cancer cell lines, which is crucial for cancer drug discovery (Mieczkowski et al., 2016).

Antimicrobial Activity

- Antibacterial Activity : Some derivatives have shown antibacterial activity, making them of interest in the development of new antibiotics (Lahmidi et al., 2019).

- Antiviral Activity : The compound has been used in the synthesis of derivatives with anti-human cytomegalovirus activity, which is significant in antiviral therapy (Lewis et al., 1995).

Chemical Analysis and Spectroscopy

- Chemiluminescence Derivatization : It serves as a reagent for chemiluminescence derivatization in liquid chromatography, important in chemical analysis (Ishida et al., 1995).

Supramolecular Chemistry

- Hydrogen-bonded Supramolecular Assemblies : The compound is used in the synthesis of novel pyrimidine derivatives for creating supramolecular assemblies, indicating its role in advanced material science (Fonari et al., 2004).

Herbicidal Activities

- Herbicidal Applications : Derivatives of the compound have been synthesized and tested for herbicidal activities, showing potential in agricultural applications (Huazheng, 2013).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is KRAS G12C , a mutant form of the KRAS protein . KRAS is a key player in cellular signaling pathways that regulate cell growth and differentiation. The G12C mutation makes the protein constitutively active, leading to uncontrolled cell proliferation and cancer .

Mode of Action

This compound acts as an inhibitor of the KRAS G12C protein . It binds to the mutant protein, preventing it from interacting with other proteins and signaling molecules. This inhibits the aberrant signaling cascade triggered by the mutant protein, thereby halting uncontrolled cell proliferation .

Biochemical Pathways

The compound affects the RAS/RAF/MEK/ERK pathway , a critical cell signaling pathway involved in cell growth and survival . By inhibiting KRAS G12C, the compound disrupts this pathway, leading to reduced cell proliferation and potentially inducing cell death .

Result of Action

By inhibiting KRAS G12C, the compound can reduce cell proliferation and potentially induce cell death in cancer cells harboring this mutation . This could lead to a reduction in tumor size and potentially halt the progression of the disease .

Eigenschaften

IUPAC Name |

4-[(3,4-difluorophenyl)methyl]-6-[(3-methylphenyl)methyl]-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F2N3O2S/c1-12-3-2-4-13(7-12)10-25-19(26)18-17(11-28-23-18)24(20(25)27)9-14-5-6-15(21)16(22)8-14/h2-8,11H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCSLMNLJAFBEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C(=O)C3=NSC=C3N(C2=O)CC4=CC(=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-difluorobenzyl)-6-(3-methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1,7-dimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2996356.png)

![2-(4-ethoxyphenyl)-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B2996358.png)

![2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2996361.png)

![4-ethoxy-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]benzamide](/img/structure/B2996370.png)

![7-(2-fluorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2996372.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2996374.png)